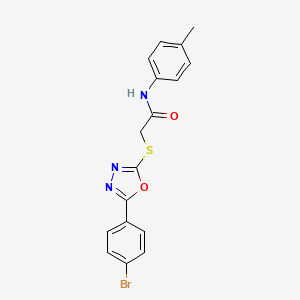
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine est un composé hétérocyclique qui présente un cycle pyrimidine substitué par un groupe chloro en position 2 et un groupement pyrazolyl-pyridine en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine implique généralement des réactions en plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une méthode courante implique les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé en faisant réagir de l’hydrazine avec un β-cétoester ou une dicétone en conditions acides ou basiques.
Couplage avec la pyridine : Le dérivé pyrazole est ensuite couplé à un dérivé de la pyridine en utilisant un réactif de couplage approprié, tel que le couplage de Suzuki-Miyaura catalysé au palladium.
Formation du cycle pyrimidine : L’étape finale implique la formation du cycle pyrimidine en faisant réagir l’intermédiaire pyrazolyl-pyridine avec un dérivé de chloropyrimidine approprié en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des catalyseurs et le recyclage des solvants.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro en position 2 du cycle pyrimidine peut être substitué par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation et réduction : Les cycles pyrazole et pyridine peuvent subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes.
Réactions de couplage : Le composé peut participer à d’autres réactions de couplage pour former des structures plus complexes.
Réactifs et conditions courants
Réactions de substitution : Généralement réalisées dans des solvants aprotiques polaires comme le DMF ou le DMSO, en utilisant des bases comme le carbonate de potassium ou l’hydrure de sodium.
Oxydation : Peut être réalisée en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner un dérivé d’aminopyrimidine, tandis que l’oxydation peut conduire à la formation de N-oxydes.
4. Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme échafaudage pour le développement d’inhibiteurs de kinases, qui sont importants dans le traitement du cancer et des maladies inflammatoires.
Produits agrochimiques : Le composé peut être utilisé comme élément de base pour la synthèse d’herbicides et de fongicides.
Science des matériaux : Elle peut être utilisée dans le développement de semi-conducteurs organiques et d’autres matériaux de pointe.
Applications De Recherche Scientifique
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in the treatment of cancer and inflammatory diseases.
Agrochemicals: The compound can be used as a building block for the synthesis of herbicides and fungicides.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Le mécanisme d’action de la 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine dépend de son application spécifique. En chimie médicinale, par exemple, elle peut agir comme un inhibiteur de kinase en se liant au site de liaison de l’ATP de la kinase, empêchant ainsi la phosphorylation des protéines cibles. Les cibles moléculaires et les voies impliquées peuvent varier, mais elles incluent souvent des voies de signalisation clés liées à la croissance et à la survie cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloro-4-(pyridin-2-yl)quinazoline : Structure similaire mais avec un cycle quinazoline au lieu d’un cycle pyrazole.
2-Chloro-4-(3,4,5-triméthoxyphényl)thiazole : Contient un cycle thiazole et des substituants différents.
Unicité
La 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine est unique en raison de la combinaison de ses cycles pyrimidine, pyrazole et pyridine, qui confèrent des propriétés électroniques et stériques spécifiques. Cela la rend particulièrement utile comme échafaudage polyvalent dans la conception de médicaments et d’autres applications.
Propriétés
Numéro CAS |
1956341-36-8 |
|---|---|
Formule moléculaire |
C12H8ClN5 |
Poids moléculaire |
257.68 g/mol |
Nom IUPAC |
2-chloro-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H8ClN5/c13-12-15-6-4-9(17-12)8-7-16-18-11(8)10-3-1-2-5-14-10/h1-7H,(H,16,18) |
Clé InChI |
XBDUQYNVGMZTSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C=NN2)C3=NC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
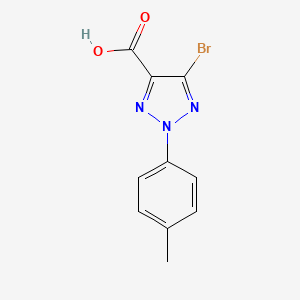
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)

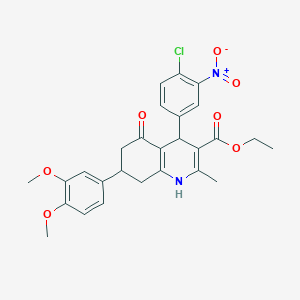
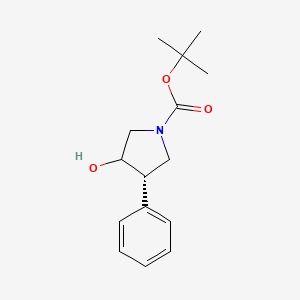

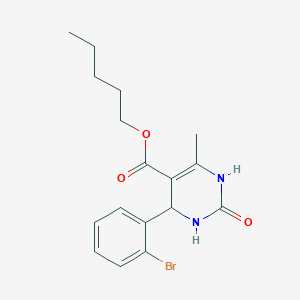

![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)
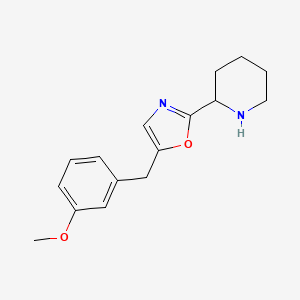

![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
